![molecular formula C11H19NO5S B13863775 N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a deuterium-labeled acetyl group, a carboxypropylthio group, and an alanine ethyl ester moiety. The incorporation of deuterium atoms can enhance the stability and alter the metabolic pathways of the compound, making it valuable for research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acetyl-d3 Group: The deuterium-labeled acetyl group can be introduced through the reaction of acetic anhydride-d6 with a suitable nucleophile.
Thioether Formation: The carboxypropylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated carboxypropyl derivative.
Alanine Ethyl Ester Formation: The final step involves the esterification of alanine with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
科学的研究の応用
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Potential use in drug development and pharmacokinetic studies due to its enhanced stability and altered metabolic profile.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of enzymatic degradation. This can lead to prolonged activity and altered pharmacokinetics, making it a valuable tool for studying metabolic processes and drug interactions.
類似化合物との比較
Similar Compounds
N-(Acetyl)-3-(2-carboxypropyl)thio]alanine Ethyl Ester: The non-deuterated analog of the compound.
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Methyl Ester: A similar compound with a methyl ester group instead of an ethyl ester group.
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]glycine Ethyl Ester: A related compound with glycine instead of alanine.
Uniqueness
N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways. This makes it particularly valuable for research applications where metabolic stability and isotopic labeling are crucial.
特性
分子式 |
C11H19NO5S |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
(2S)-3-(3-ethoxy-2-methyl-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-11(16)7(2)5-18-6-9(10(14)15)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,9-/m1/s1/i3D3 |
InChIキー |
ATCRJIDPUIPCAG-CVNATAOXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](CSCC(C)C(=O)OCC)C(=O)O |
正規SMILES |
CCOC(=O)C(C)CSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




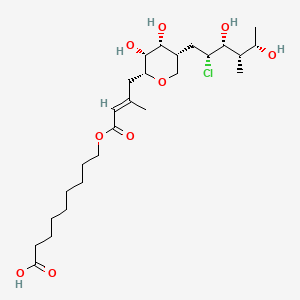

![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
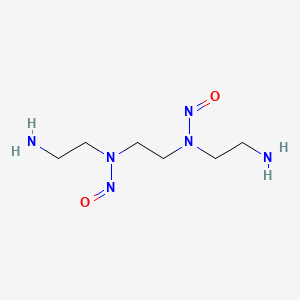
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
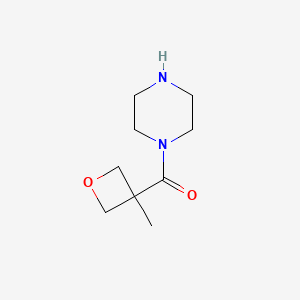
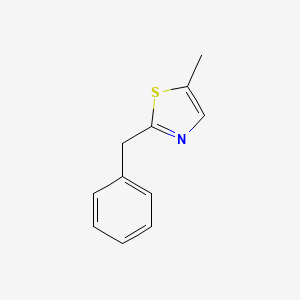
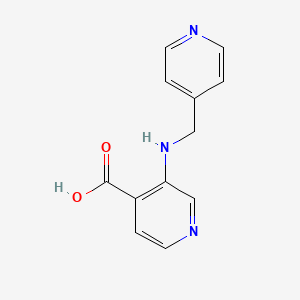
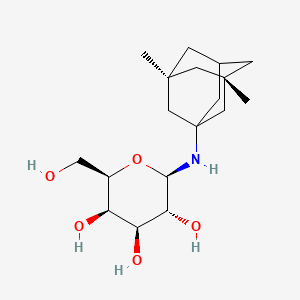
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
